molecular formula C36H33N3O7 B14475375 N-Benzoyl-5'-O-[(4-methoxyphenyl)(diphenyl)methyl]cytidine CAS No. 72409-15-5

N-Benzoyl-5'-O-[(4-methoxyphenyl)(diphenyl)methyl]cytidine

Cat. No.: B14475375
CAS No.: 72409-15-5
M. Wt: 619.7 g/mol
InChI Key: QYIWBMZXHWIGQY-UVBUXLLRSA-N
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Description

N-Benzoyl-5’-O-[(4-methoxyphenyl)(diphenyl)methyl]cytidine is a synthetic nucleoside analog. It is primarily used in the field of DNA synthesis and modification. This compound is known for its stability and efficiency in oligonucleotide synthesis, making it a valuable tool in molecular biology and genetic research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzoyl-5’-O-[(4-methoxyphenyl)(diphenyl)methyl]cytidine involves multiple steps. One common method includes the protection of the exocyclic amine functions by a benzoyl group. The reaction conditions typically involve the use of concentrated ammonia solution for deprotection, which can be carried out at 55°C for 8 hours or at room temperature for 24 hours .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using high-efficiency coupling techniques. The high coupling efficiency of DNA phosphoramidites leads to high-yield and high-quality oligonucleotides .

Chemical Reactions Analysis

Types of Reactions

N-Benzoyl-5’-O-[(4-methoxyphenyl)(diphenyl)methyl]cytidine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include N-bromosuccinimide (NBS) for free radical reactions, and concentrated ammonia solution for deprotection .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, the use of NBS in a free radical reaction can lead to the formation of brominated derivatives .

Scientific Research Applications

N-Benzoyl-5’-O-[(4-methoxyphenyl)(diphenyl)methyl]cytidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Benzoyl-5’-O-[(4-methoxyphenyl)(diphenyl)methyl]cytidine involves its incorporation into DNA strands during synthesis. The benzoyl group protects the exocyclic amine functions, ensuring stability and efficiency in the synthesis process. The molecular targets and pathways involved include the DNA synthesis machinery and various enzymes responsible for nucleotide incorporation .

Comparison with Similar Compounds

Similar Compounds

  • N-Benzoyl-5’-O-[(4-methoxyphenyl)(phenyl)methyl]-2’-deoxycytidine
  • N-Benzoyl-5’-O-[(4-methoxyphenyl)(phenyl)methyl]-2’-O-methylcytidine

Uniqueness

N-Benzoyl-5’-O-[(4-methoxyphenyl)(diphenyl)methyl]cytidine is unique due to its high stability and efficiency in oligonucleotide synthesis. The presence of the benzoyl group and the specific protecting groups used in its synthesis contribute to its superior performance compared to similar compounds .

Properties

CAS No.

72409-15-5

Molecular Formula

C36H33N3O7

Molecular Weight

619.7 g/mol

IUPAC Name

N-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide

InChI

InChI=1S/C36H33N3O7/c1-44-28-19-17-27(18-20-28)36(25-13-7-3-8-14-25,26-15-9-4-10-16-26)45-23-29-31(40)32(41)34(46-29)39-22-21-30(38-35(39)43)37-33(42)24-11-5-2-6-12-24/h2-22,29,31-32,34,40-41H,23H2,1H3,(H,37,38,42,43)/t29-,31-,32-,34-/m1/s1

InChI Key

QYIWBMZXHWIGQY-UVBUXLLRSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=CC(=NC5=O)NC(=O)C6=CC=CC=C6)O)O

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC4C(C(C(O4)N5C=CC(=NC5=O)NC(=O)C6=CC=CC=C6)O)O

Origin of Product

United States

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